molecular formula C11H11ClN2O4 B1618144 4-(4-Chloro-3-nitrobenzoyl)morpholine CAS No. 174482-89-4

4-(4-Chloro-3-nitrobenzoyl)morpholine

Cat. No.: B1618144
CAS No.: 174482-89-4
M. Wt: 270.67 g/mol
InChI Key: JFGITFUPSIAISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-3-nitrobenzoyl)morpholine is an organic compound with the molecular formula C11H11ClN2O4. It is a derivative of morpholine, a heterocyclic amine, and contains a benzoyl group substituted with chlorine and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-nitrobenzoyl)morpholine typically involves the acylation of morpholine with 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like tetrahydrofuran (THF). The reaction conditions often include cooling the reaction mixture to control the exothermic nature of the acylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates like 4-chloro-3-nitrobenzoyl chloride .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-nitrobenzoyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Scientific Research Applications

4-(4-Chloro-3-nitrobenzoyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-nitrobenzoyl)morpholine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Nitrobenzoyl)morpholine: Similar structure but with the nitro group in a different position.

    4-(4-Bromo-3-chlorobenzoyl)morpholine: Contains bromine instead of a nitro group.

    4-(4-Chloro-3,5-dinitrobenzoyl)morpholine: Contains an additional nitro group

Uniqueness

4-(4-Chloro-3-nitrobenzoyl)morpholine is unique due to the specific positioning of the chloro and nitro groups on the benzoyl ring, which can influence its reactivity and interactions with biological targets. This structural specificity can make it a valuable compound in the design of new chemical entities with desired properties .

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c12-9-2-1-8(7-10(9)14(16)17)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGITFUPSIAISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352174
Record name 4-(4-CHLORO-3-NITROBENZOYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174482-89-4
Record name 4-(4-CHLORO-3-NITROBENZOYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chloro-3-nitrobenzoyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-Chloro-3-nitrobenzoyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(4-Chloro-3-nitrobenzoyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(4-Chloro-3-nitrobenzoyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(4-Chloro-3-nitrobenzoyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(4-Chloro-3-nitrobenzoyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.